molecular formula C14H14N6O2 B12391090 Resomelagon CAS No. 1809420-71-0

Resomelagon

Cat. No.: B12391090
CAS No.: 1809420-71-0
M. Wt: 298.30 g/mol
InChI Key: ZSDGHWLLLGYAJV-AHEHSYJASA-N
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Preparation Methods

The synthetic routes and reaction conditions for resomelagon involve the selective activation of melanocortin receptors. The compound is synthesized through a series of chemical reactions that ensure its selective agonist properties. The industrial production methods for this compound are designed to maintain its high purity and efficacy. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Resomelagon undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Resomelagon has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of resomelagon involves the selective activation of melanocortin receptors 1 and 3. These receptors are located on immune cell types, including macrophages and neutrophils. Activation of these receptors promotes the resolution of inflammation by reducing the production of pro-inflammatory molecules and enhancing the process of efferocytosis, which is the clearance of dead cells and debris .

Comparison with Similar Compounds

Resomelagon is unique in its selective activation of melanocortin receptors 1 and 3. Similar compounds include other melanocortin receptor agonists, such as:

Properties

CAS No.

1809420-71-0

Molecular Formula

C14H14N6O2

Molecular Weight

298.30 g/mol

IUPAC Name

2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine

InChI

InChI=1S/C14H14N6O2/c15-14(16)18-17-9-3-5-11-6-4-10-19(11)12-7-1-2-8-13(12)20(21)22/h1-10H,(H4,15,16,18)/b5-3+,17-9+

InChI Key

ZSDGHWLLLGYAJV-AHEHSYJASA-N

Isomeric SMILES

C1=CC=C(C(=C1)N2C=CC=C2/C=C/C=N/N=C(N)N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C2C=CC=NN=C(N)N)[N+](=O)[O-]

Origin of Product

United States

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